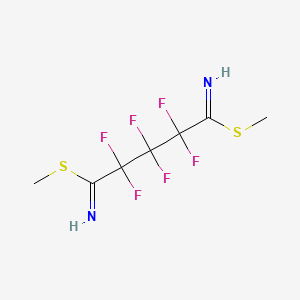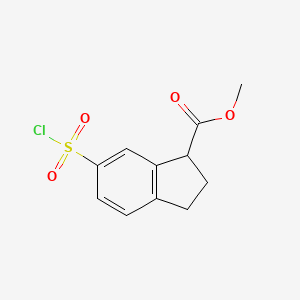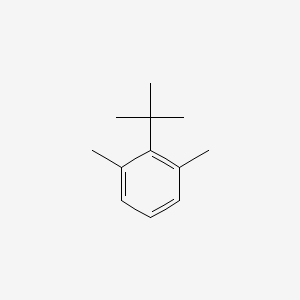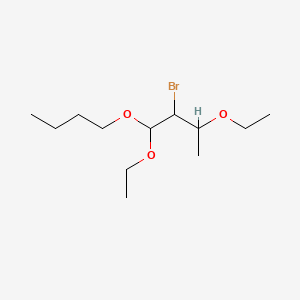
2-Bromo-1-butoxy-1,3-diethoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-butoxy-1,3-diethoxybutane is an organic compound with the molecular formula C10H21BrO3. It is a brominated ether, characterized by the presence of bromine, butoxy, and diethoxy groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-butoxy-1,3-diethoxybutane typically involves the reaction of 1,3-diethoxybutane with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced reactors and automation can enhance the efficiency of the production process, reducing the overall cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-butoxy-1,3-diethoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The ether groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: The major products include substituted ethers or amines.
Elimination Reactions: The major products are alkenes.
Oxidation and Reduction Reactions: The major products are oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Bromo-1-butoxy-1,3-diethoxybutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-butoxy-1,3-diethoxybutane involves its interaction with various molecular targets. The bromine atom can act as an electrophile, facilitating nucleophilic substitution reactions. The ether groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-butoxy-1,3-diethoxybutane
- 2-Chloro-1-butoxy-1,3-diethoxybutane
- 2-Bromo-1-methoxy-1,3-diethoxybutane
Uniqueness
2-Bromo-1-butoxy-1,3-diethoxybutane is unique due to its specific substitution pattern and the presence of both butoxy and diethoxy groups. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Properties
CAS No. |
1467-18-1 |
|---|---|
Molecular Formula |
C12H25BrO3 |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
2-bromo-1-butoxy-1,3-diethoxybutane |
InChI |
InChI=1S/C12H25BrO3/c1-5-8-9-16-12(15-7-3)11(13)10(4)14-6-2/h10-12H,5-9H2,1-4H3 |
InChI Key |
FJVDJAMHENKXLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C(C(C)OCC)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


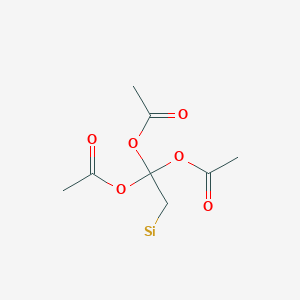
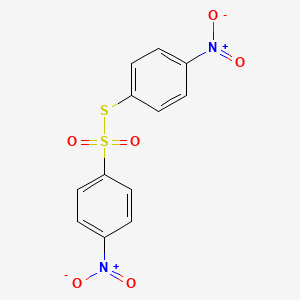
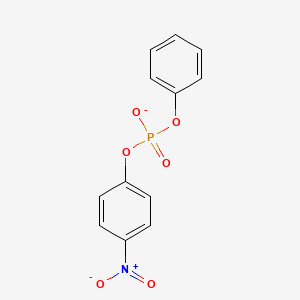
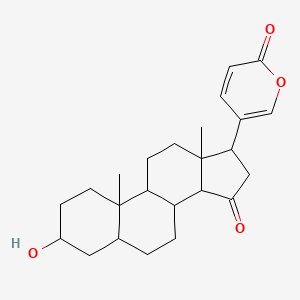
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)
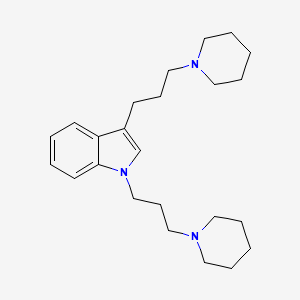
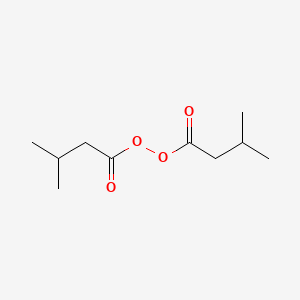
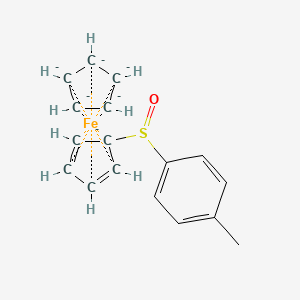
![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)
